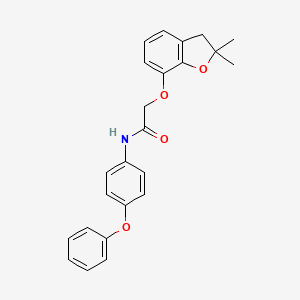

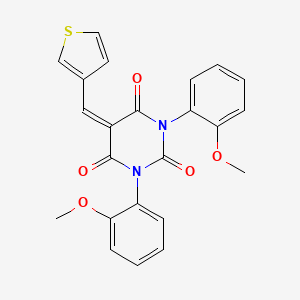

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to the compound "2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide" involves several steps and methods. In one study, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was achieved through cyclo-dehydration of phenoxybutanones using polyphosphoric acid or sulfuric acid. This process yielded nitrobenzofurans, which were then reduced to aminobenzofurans. The amines were further converted to acetaminobenzofurans by acetylation. Additionally, the Sandmeyer reaction was employed to prepare 7-nitrobenzofuran from 7-aminobenzofuran .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy. X-ray crystallography was used to determine the molecular structure of certain derivatives, providing insight into the arrangement of atoms and the geometry of these molecules .

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions has been studied. Variable temperature NMR experiments on some derivatives revealed the presence of intra- and intermolecular hydrogen bonds in solution. This indicates that the compounds can engage in specific interactions that may affect their reactivity and stability . The synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide involved nucleophilic aromatic substitution (S_NAr) reactions, which is a common method for introducing substituents into aromatic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. The presence of hydrogen bonds, as evidenced by NMR studies, suggests that these compounds have the potential for specific solubility characteristics and may form stable crystalline structures. The electronic behavior of the intramolecular hydrogen bonds was further investigated using Natural Bond Orbital (NBO) studies, which can provide information on the electronic distribution within the molecule and its potential reactivity .

科学的研究の応用

Synthesis and Structural Characterization

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide has been synthesized and structurally characterized. It was shown to crystallize in the monoclinic system and exhibits intramolecular hydrogen bonding and weak pi-pi interactions. This structural characterization is crucial for understanding its potential applications in various scientific fields (Hu Jingqian et al., 2016).

Chemical Synthesis Variations

Explorations into the synthesis of various derivatives of 2,3-dimethylbenzofuran have been conducted. These studies have led to the development of methods for creating nitro, amino, and acetamino derivatives, expanding the range of potential applications of the base compound in scientific research (Y. Kawase et al., 1971).

Applications in Organic Chemistry

Research in organic chemistry has led to the synthesis of novel compounds involving derivatives of 2,3-dimethylbenzofuran. These include studies in palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, showcasing the compound's utility in complex organic synthesis processes (B. Gabriele et al., 2006).

Anticancer Research

In anticancer research, derivatives of 2,3-dimethylbenzofuran have been synthesized and evaluated for their efficacy. These studies highlight the potential of this compound in the development of new therapeutic agents for cancer treatment (A. Karaburun et al., 2018).

Liquid Crystal Intermediates

The compound has also found applications in the preparation of liquid crystal intermediates. Improvements in synthesis methods have led to more efficient ways to create 4-substituted alkoxybenzenes, where derivatives of 2,3-dimethylbenzofuran play a significant role (M. Neubert et al., 1978).

特性

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c1-24(2)15-17-7-6-10-21(23(17)29-24)27-16-22(26)25-18-11-13-20(14-12-18)28-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSFHJRZHIQQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)

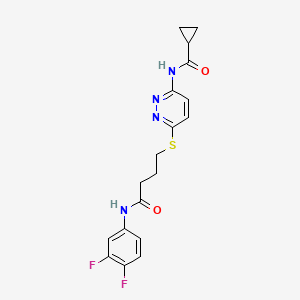

![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)

![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

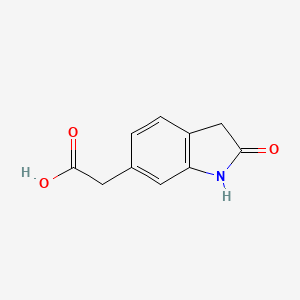

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)

![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)

![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)

![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)

![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)